molecular formula C9H9NO2 B1386743 (2Z)-3-(6-methylpyridin-2-yl)acrylic acid CAS No. 1499179-24-6

(2Z)-3-(6-methylpyridin-2-yl)acrylic acid

Cat. No. B1386743
M. Wt: 163.17 g/mol
InChI Key: LCDFMVILQPHNQE-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(6-methylpyridin-2-yl)acrylic acid, also known as MPAA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyridine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. MPAA has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of (2Z)-3-(6-methylpyridin-2-yl)acrylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (2Z)-3-(6-methylpyridin-2-yl)acrylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns and the induction of apoptosis in cancer cells. (2Z)-3-(6-methylpyridin-2-yl)acrylic acid has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation in the brain.

Biochemical And Physiological Effects

(2Z)-3-(6-methylpyridin-2-yl)acrylic acid has a range of biochemical and physiological effects, including the inhibition of HDACs, modulation of the NMDA receptor, and induction of apoptosis in cancer cells. (2Z)-3-(6-methylpyridin-2-yl)acrylic acid has also been shown to have neuroprotective effects and improve cognitive function, as well as anti-inflammatory and antioxidant effects. These effects make (2Z)-3-(6-methylpyridin-2-yl)acrylic acid a promising candidate for further research in a variety of scientific research areas.

Advantages And Limitations For Lab Experiments

The advantages of using (2Z)-3-(6-methylpyridin-2-yl)acrylic acid in lab experiments include its high yield synthesis methods, its range of biochemical and physiological effects, and its potential applications in a variety of scientific research areas. However, there are also limitations to using (2Z)-3-(6-methylpyridin-2-yl)acrylic acid in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on (2Z)-3-(6-methylpyridin-2-yl)acrylic acid, including further studies on its mechanism of action, its potential applications in cancer research and drug development, and its neuroprotective and cognitive enhancing effects. Additionally, research could focus on the development of new compounds based on (2Z)-3-(6-methylpyridin-2-yl)acrylic acid for the treatment of a variety of diseases. Overall, (2Z)-3-(6-methylpyridin-2-yl)acrylic acid has shown great promise as a chemical compound with a range of potential applications in scientific research.

Scientific Research Applications

(2Z)-3-(6-methylpyridin-2-yl)acrylic acid has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug development. In cancer research, (2Z)-3-(6-methylpyridin-2-yl)acrylic acid has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies. In neuroscience, (2Z)-3-(6-methylpyridin-2-yl)acrylic acid has been shown to have neuroprotective effects and improve cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug development, (2Z)-3-(6-methylpyridin-2-yl)acrylic acid has been used as a building block for the synthesis of new compounds with potential therapeutic applications.

properties

IUPAC Name

(Z)-3-(6-methylpyridin-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-3-2-4-8(10-7)5-6-9(11)12/h2-6H,1H3,(H,11,12)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDFMVILQPHNQE-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(6-methylpyridin-2-yl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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